Strontium iodate
Description
Contextualization of Strontium Iodate (B108269) within Contemporary Inorganic Materials Chemistry
Strontium iodate, with the chemical formula Sr(IO₃)₂, is an inorganic compound that is drawing renewed interest within the field of contemporary inorganic materials chemistry. numberanalytics.com While it has traditional applications, such as in pyrotechnics, its role in modern research is expanding. numberanalytics.com Scientists are increasingly utilizing this compound and its more complex derivatives as model systems to investigate fundamental chemical principles and to explore the synthesis of advanced materials. numberanalytics.comamericanelements.com
A significant area of contemporary research involves studying the behavior of materials under extreme conditions. For example, recent investigations into strontium di-iodate hydrogen-iodate (Sr(IO₃)₂HIO₃) under high pressure have provided critical insights into how chemical bonds can be tuned. uv.es Such studies, which probe pressure-induced changes in crystal structure and iodine coordination, are vital for testing and expanding the current understanding of chemical bonding. uv.es Furthermore, this compound is relevant to the broader study of inorganic functional materials, where the relationship between a compound's structure and its physical properties is paramount. diva-portal.org As researchers seek to design new materials with tailored optical, electronic, or chemical characteristics, the foundational knowledge gained from studying compounds like this compound is indispensable. researchgate.netmdpi-res.com
Significance of Iodates in Solid-State Chemistry and Materials Science Research
The broader class of metal iodates is of considerable significance in solid-state chemistry and materials science, primarily due to the unique structural chemistry of the iodate anion (IO₃⁻). wikipedia.org The iodine(V) atom in the iodate ion possesses a stereochemically active lone pair of electrons, which results in a pyramidal geometry for the anion. uv.es This inherent asymmetry is a key factor that leads to the formation of a diverse range of crystal structures, many of which are non-centrosymmetric (lacking a center of inversion). researchgate.netmdpi.com
The prevalence of non-centrosymmetric structures is crucial because this is a prerequisite for several important physical properties, including piezoelectricity, pyroelectricity, and second-harmonic generation (SHG), a type of nonlinear optical (NLO) response. ignited.inmdpi.com The presence of the lone pair can enhance the material's polarizability, which in turn can lead to strong SHG properties. researchgate.net Consequently, metal iodates are actively investigated as potential materials for applications in modern technologies like optical communication and signal processing. ignited.inignited.in The systematic study of different metal iodates, including simple, double, and complex formulations, allows researchers to understand how the choice of metal cation and the structural arrangement influence these functional properties. researchgate.netmdpi.commdpi.com
Evolution of Research Methodologies for Complex Inorganic Compounds
The methodologies for researching complex inorganic compounds like this compound have evolved significantly, moving from classical techniques to a sophisticated, multi-faceted approach that integrates advanced synthesis, characterization, and computational modeling. researchgate.netnumberanalytics.com
Synthesis: Early methods relied on precipitation reactions in aqueous solutions. ignited.in However, because this compound tends to decompose before it melts, high-temperature melt-growth techniques are not suitable. ignited.in This led to the adoption of alternative, low-temperature methods like gel growth, which allows for the slow, controlled diffusion of reagents to form single crystals. ignited.inignited.in More advanced synthesis techniques, such as hydrothermal reactions, are now commonly used to produce high-quality single crystals by carrying out crystallization in water at elevated temperatures and pressures. researchgate.netignited.in
Characterization: The characterization toolkit has expanded dramatically. While powder X-ray diffraction (XRD) remains fundamental for phase identification, single-crystal XRD is now the standard for determining the precise atomic arrangement in the crystal lattice. researchgate.netnumberanalytics.com Spectroscopic techniques are essential for probing molecular and electronic structure. numberanalytics.com Infrared (IR) and Raman spectroscopy are used to confirm the presence and study the vibrational modes of the iodate anion, while UV-Visible spectroscopy helps determine optical properties. uv.esresearchgate.net Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability and decomposition pathways of these compounds. ignited.in Furthermore, specialized techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy offer element-specific information about the local chemical environment, which is invaluable for characterizing complex or disordered materials. diva-portal.org
Computational Modeling: A pivotal advancement is the integration of computational chemistry, particularly Density Functional Theory (DFT). mdpi.com DFT calculations complement experimental findings by providing theoretical insights into crystal structure, electronic band structure, and the nature of chemical bonding. uv.es This synergy is especially powerful in studies of materials under extreme conditions, where experimental access can be challenging. uv.es Emerging trends also point towards the increasing use of machine learning to analyze large datasets and predict material properties. researchgate.net
Key Methodologies in this compound Research
| Methodology Type | Technique | Purpose | Reference |
|---|---|---|---|
| Synthesis | Gel Growth | Low-temperature growth of single crystals for compounds that are sparingly soluble or thermally unstable. | ignited.in |
| Hydrothermal Synthesis | Production of high-quality single crystals under elevated temperature and pressure. | researchgate.net | |
| Characterization | Single-Crystal X-ray Diffraction (XRD) | Precise determination of the three-dimensional crystal structure. | researchgate.net |
| Infrared (IR) & Raman Spectroscopy | Identification of functional groups (e.g., IO₃⁻) and study of vibrational modes. | uv.esresearchgate.net | |
| Thermal Analysis (TGA/DTA) | Evaluation of thermal stability and decomposition behavior. | ignited.in | |
| Solid-State NMR | Provides element-specific information on the local atomic environment. | diva-portal.org | |
| Computational | Density Functional Theory (DFT) | Theoretical calculation of electronic structure, bonding, and material properties to complement experiments. | uv.es |
Scope and Objectives of Current Academic Investigations on this compound Systems
Current academic research on this compound systems is focused on leveraging the compound to explore fundamental materials science phenomena and to synthesize novel, more complex structures.
A primary objective is the investigation of this compound and its derivatives under extreme conditions, particularly high pressure. uv.es Research on compounds like Sr(IO₃)₂HIO₃ aims to understand how pressure induces structural phase transitions and alters the nature of chemical bonding, including the formation of unusual hypercoordinated iodine species. uv.es These studies are crucial for developing a deeper knowledge of unconventional bonding and for engineering materials with novel properties by tuning their structure with pressure. uv.es
Finally, a persistent objective is the development of optimized synthesis routes, such as hydrothermal and gel growth methods, to obtain large, high-quality single crystals. researchgate.netignited.in The availability of such crystals is a critical prerequisite for accurate structural analysis and the reliable measurement of physical properties, which underpins all other research goals in the field.
Crystallographic Data for this compound (Sr(IO₃)₂)
Synthesized via hydrothermal reaction at 170°C.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0130(7) |
| b (Å) | 7.0520(8) |
| c (Å) | 13.088(1) |
| α (°) | 84.12(1) |
| β (°) | 84.80(1) |
| γ (°) | 63.48(1) |
| Formula Units (Z) | 4 |
Data sourced from X. Chen et al., Journal of Alloys and Compounds (2004). researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
strontium;diiodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HIO3.Sr/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGZNVNIOGGUKH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sr(IO3)2, I2O6Sr | |
| Record name | strontium iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7782-68-5 (Parent) | |
| Record name | Iodic acid (HIO3), strontium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80928718 | |
| Record name | Strontium diiodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13470-01-4 | |
| Record name | Iodic acid (HIO3), strontium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodic acid (HIO3), strontium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium diiodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium iodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Strontium Iodate Materials
Hydrothermal Synthesis Approaches for Single Crystals of Strontium Iodate (B108269)
Hydrothermal synthesis is a prominent method for creating single crystals of materials that are sparingly soluble in water at ambient temperatures. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. For strontium iodate, this method has been successfully employed to produce well-defined single crystals. researchgate.netignited.in
Optimization of Reaction Parameters in Hydrothermal Systems
The quality, size, and yield of this compound crystals produced via hydrothermal synthesis are highly dependent on the careful optimization of several reaction parameters. Methodologies such as Design of Experiments (DoE) can be utilized to systematically analyze the multidimensional effects of various factors. acs.org Key parameters that require optimization include:
Reaction Time: The duration of the hydrothermal process influences the completion of the reaction and the growth of the crystals.
Reactant Concentration: The initial concentrations of strontium and iodate sources are critical in controlling the supersaturation of the solution, which directly impacts nucleation and growth rates.
pH of the Solution: The acidity or alkalinity of the reaction medium can affect the solubility of the reactants and the stability of the resulting crystal phases.
Mineralizers: Additives, often called mineralizers, can be introduced to the system to modify the solvent properties and facilitate the dissolution and transport of reactants, thereby promoting crystal growth.
Systematic optimization allows for the mapping of the experimental parameter space to identify the ideal conditions for achieving desired crystal characteristics. acs.org
Influence of Temperature and Pressure on Crystallization
Temperature and pressure are the defining parameters of the hydrothermal method and exert a significant influence on the crystallization of this compound.
Temperature: An increase in temperature generally increases the solubility of the reactants, leading to higher reaction rates. For this compound, syntheses have been successfully carried out at 170°C. researchgate.netresearchgate.net Temperature also plays a crucial role in determining the final crystal structure and phase. For instance, in related strontium perovskite compounds, crystallization temperatures of 90°C, 100°C, and 110°C have been shown to result in specific tetragonal structures. mdpi.com The precise control of the heating and cooling rates is also essential to manage nucleation density and promote the growth of larger, higher-quality crystals.
Pressure: In a sealed hydrothermal system, pressure is directly related to the temperature and the degree of filling of the autoclave. Increased pressure can enhance the solubility of reactants and influence the coordination number and crystal structure. doubtnut.com For some brine solutions, increasing pressure has been observed to lower the crystallization temperature. google.com In related iodate systems, high pressure can induce phase transitions and lead to the formation of hypercoordinated iodine atoms. researchgate.net
The interplay between temperature and pressure is a critical factor in steering the thermodynamic and kinetic aspects of this compound crystallization. mdpi.com
Table 1: Hydrothermal Synthesis Parameters for this compound
| Parameter | Reported Value/Observation | Reference |
|---|---|---|
| Temperature | 170°C | researchgate.net, , ignited.in |
| Resulting Crystal System | Triclinic | researchgate.net, researchgate.net |
| Space Group | P-1 | researchgate.net, ignited.in, |
Control over Crystal Morphology and Habit in Hydrothermal Growth
The morphology (external shape) and habit (relative development of different crystal faces) of this compound crystals can be controlled by manipulating the hydrothermal growth conditions. A slow growth rate, achieved by fine-tuning parameters like temperature and reactant concentration, generally favors the formation of well-developed, high-quality crystals. researchgate.net Conversely, a fast growth rate can lead to the formation of elongated or dendritic crystals. researchgate.net The specific crystal habit of this compound can vary, with reports of prismatic, platy, and lamellar needle-like forms being produced. ignited.in The thermal characteristics of these different morphologies can indicate variations in their hydration state, with some forms identified as a monohydrate. ignited.in
Solid-State Reaction Pathways for this compound Formation
While solution-based methods are prevalent, solid-state reaction pathways offer an alternative for the synthesis of this compound, typically involving the high-temperature reaction of solid precursors. This method, also known as the ceramic method, generally requires heating a stoichiometric mixture of powdered reactants to high temperatures to allow for the diffusion of ions and the formation of the desired product.
SrCO₃(s) + I₂O₅(s) → Sr(IO₃)₂(s) + CO₂(g)
While direct literature detailing this specific reaction for this compound is less common than for precipitation methods, the feasibility of using these precursors is supported by studies on analogous systems. Solid-state reactions involving strontium carbonate with other oxides are well-documented for producing various complex ceramic materials. osti.govresearchgate.net Similarly, iodine pentoxide is known to be a potent oxidizing agent that reacts with various compounds in the solid state. wikipedia.orgreddit.com Another potential pathway involves the direct reaction of strontium oxide with iodic acid. chemicalbook.com These methods, while avoiding the use of solvents, often require high energy input and careful control of the reaction atmosphere.
Synthesis of Hydrated and Anhydrous Forms of this compound
This compound can exist in both hydrated and anhydrous forms, and the synthesis method dictates which form is produced. Precipitation from aqueous solutions at or below room temperature typically yields hydrated crystals. chemicalbook.com
Specifically, this compound monohydrate, Sr(IO₃)₂·H₂O, is the form commonly synthesized by mixing aqueous solutions of strontium nitrate (B79036) and potassium iodate. chegg.com Depending on the conditions, a hexahydrate form, Sr(IO₃)₂·6H₂O, can also be produced. chemicalbook.com
The anhydrous form, Sr(IO₃)₂, can be obtained through two main routes:
Direct Synthesis: Hydrothermal synthesis at elevated temperatures (e.g., 170°C) can directly yield anhydrous crystals of this compound. ignited.inresearchgate.net
Dehydration of Hydrates: The most common method for producing the anhydrous form is by thermal decomposition of the hydrated crystals. Thermogravimetric analysis (TGA) has provided precise temperature ranges for these dehydration events. The hexahydrate is less thermally stable, losing its water of crystallization in the temperature range of 50-100°C. The monohydrate is significantly more stable, remaining intact up to 180°C before dehydrating between 180°C and 210°C to form the anhydrous compound. ignited.in
The controlled dehydration of these hydrates is summarized in the table below.
| Hydrated Form | Dehydration Temperature Range (°C) | Resulting Product | Reference |
|---|---|---|---|
| This compound Hexahydrate (Sr(IO₃)₂·6H₂O) | 50 - 100 | Anhydrous this compound (Sr(IO₃)₂) | ignited.in |
| This compound Monohydrate (Sr(IO₃)₂·H₂O) | 180 - 210 | Anhydrous this compound (Sr(IO₃)₂) | ignited.in |
Exploration of Novel Precursors and Reaction Environments
Research into the synthesis of this compound continues to explore novel precursors and reaction environments to gain finer control over the material's properties and to create new structures.
Novel Reaction Environments:
Hydrothermal Synthesis: As previously mentioned, this has proven to be a highly effective environment for producing unique, crystalline polymorphs of anhydrous this compound that are inaccessible through conventional precipitation. researchgate.netresearchgate.net The high temperature and pressure conditions alter the solubility and reaction kinetics, favoring the formation of a dense, stable anhydrous phase.
Gel-Growth Method: The growth of single crystals within a gel matrix, such as silica (B1680970) gel, represents another advanced reaction environment. The gel medium provides a three-dimensional, diffusion-limited space that prevents turbidity and allows reagents to mix at a controlled rate. This encourages the growth of large, high-quality crystals by minimizing nucleation sites and controlling the supply of reactants to the growing crystal face. ignited.in
High-Pressure Synthesis: The study of related compounds like strontium di-iodate hydrogen-iodate (Sr(IO₃)₂HIO₃) under high pressure has shown that compression can induce significant structural changes, including the formation of dimers and iodine hypercoordination. uv.es This suggests that high-pressure environments could be a frontier for synthesizing entirely new polymorphs of this compound with novel properties.
Novel Precursors: While most reported syntheses rely on conventional inorganic precursors like strontium nitrate, strontium carbonate, and potassium iodate, the broader field of materials chemistry offers insights into potential novel precursors. chemicalbook.com For other advanced applications, such as chemical vapor deposition of strontium-containing thin films, organometallic precursors like beta-diketonate compounds have been developed. gauthmath.com Although not yet widely reported for this compound synthesis, such molecular precursors could offer lower reaction temperatures and improved mixing at the atomic level, potentially leading to new synthetic pathways for films or nanoparticles.
Crystallographic Investigations and Structural Elucidation of Strontium Iodate Phases
Single-Crystal X-ray Diffraction Studies of Strontium Iodate (B108269) and its Hydrates
Single-crystal X-ray diffraction (SCXRD) stands as a powerful technique for the unambiguous determination of a material's crystal structure. rsc.org This method has been applied to various forms of strontium iodate, providing detailed insights into their atomic arrangements.
Through SCXRD, the unit cell parameters and space groups of this compound and its hydrated forms have been meticulously determined. The unit cell is the basic repeating unit of a crystal structure, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry of the crystal.
Different phases of this compound exhibit distinct crystallographic parameters. For instance, anhydrous this compound, Sr(IO₃)₂, prepared via hydrothermal methods, crystallizes in the triclinic space group P-1. researchgate.netignited.in In contrast, strontium di-iodate(V) monohydrate, Sr(IO₃)₂·H₂O, adopts a monoclinic structure with the space group C2/c. iucr.org Another reported phase, Sr(IO₃)₂HIO₃, also crystallizes in a monoclinic system, but with the space group P2₁/c. uv.esresearchgate.net
Table 1: Crystallographic Data for this compound Phases
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref |
|---|---|---|---|---|---|---|---|---|---|---|---|
| This compound | Sr(IO₃)₂ | Triclinic | P-1 | 7.0130(7) | 7.0520(8) | 13.088(1) | 84.12(1) | 84.80(1) | 63.48(1) | 4 | researchgate.net |
| This compound Monohydrate | Sr(IO₃)₂·H₂O | Monoclinic | C2/c | 13.156(16) | 7.741(6) | 8.914(15) | 90 | 132.9(3) | 90 | 4 | iucr.org |
| Strontium Di-iodate Hydrogen-iodate | Sr(IO₃)₂HIO₃ | Monoclinic | P2₁/c | 7.0697(14) | 15.986(3) | 7.3802(15) | 90 | 93.13(3) | 90 | 4 | researchgate.net |
The coordination environment describes the arrangement of atoms or ions immediately surrounding a central atom. In this compound compounds, the strontium cation (Sr²⁺) is typically coordinated by oxygen atoms from the iodate (IO₃⁻) anions and, in the case of hydrates, water molecules.
In the Sr(IO₃)₂HIO₃ structure, the strontium atom is linked to eight oxygen atoms, forming a distorted SrO₈ polyhedron. uv.es These polyhedra are asymmetric, and two units connect via edge-sharing to form Sr₂O₁₄ dimers. uv.es Similarly, in strontium di-iodate(V) monohydrate, the Sr²⁺ cation is surrounded by nine oxygen atoms, one of which is from a water molecule. iucr.org This coordination polyhedron can be described as a trigonal prism with centered non-basal faces. iucr.org The Sr-O bond distances in this hydrate (B1144303) range from 2.531 to 3.136 Å. iucr.org The coordination of the iodine atom is also a key structural feature. In iodates, the iodine atom typically forms a pyramidal IO₃⁻ anion due to the presence of a stereochemically active lone pair of electrons. uv.es
The crystal structure of anhydrous Sr(IO₃)₂ consists of pyramidal IO₃⁻ anions and Sr²⁺ cations that are arranged alternately to form a layer-like structure. researchgate.netignited.in In the more complex Sr(IO₃)₂HIO₃, the Sr₂O₁₄ dimers are interconnected by IO₃ pyramids, also forming layers. uv.es These layers run nearly parallel to the a-c plane of the unit cell. uv.es
Analysis of Coordination Environments and Polyhedra (e.g., SrO₈)
Powder X-ray Diffraction Analysis for Phase Identification and Purity
Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the assessment of sample purity. wayne.eduncl.ac.uk By comparing the experimental diffraction pattern to reference patterns from databases, the constituent phases of a material can be determined. ncl.ac.ukacs.org
An X-ray diffractogram of this compound grown by a gel method has been used to characterize the resulting crystals. researchgate.net The diffraction pattern provides a fingerprint of the crystalline phase present. researchgate.net
Rietveld refinement is a powerful method used to analyze powder diffraction data. researchgate.netresearchgate.net It involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure, to the experimental data. This allows for the refinement of various structural parameters, including lattice parameters, atomic positions, and site occupancies. While specific Rietveld refinement studies focused solely on this compound are not extensively detailed in the provided context, this technique is a standard and crucial tool for extracting detailed structural information from powder diffraction data. researchgate.netsci-hub.se
The width of the peaks in a powder diffraction pattern is related to the size of the crystalline domains, often referred to as crystallites or grains. acs.orgmdpi.com Broader peaks generally indicate smaller crystallite sizes. acs.org This relationship is described by the Scherrer equation. acs.org The degree of crystallinity, or the fraction of the material that is crystalline, also affects the diffraction pattern. A higher degree of crystallinity results in sharper, more intense diffraction peaks, whereas amorphous (non-crystalline) material contributes to a broad, diffuse background.
Studies on various materials have shown that factors like synthesis method and processing conditions can significantly influence the grain size and crystallinity, which in turn affects the material's properties. researchgate.netlmpv.nlacs.org For instance, in some perovskite materials, changes in crystallinity and crystallite size have been linked to the material's stability. mdpi.com While specific quantitative analyses of crystallinity and grain size effects on this compound are not detailed in the search results, it is a fundamental aspect of materials characterization using PXRD.
Rietveld Refinement for Structural Parameters
High-Pressure Crystallography of this compound Derivatives
The application of high pressure serves as a powerful tool to modify interatomic distances and induce profound changes in the crystal and electronic structures of materials. In the case of this compound derivatives, high-pressure studies have uncovered remarkable phenomena related to phase transitions, iodine coordination, and anionic interactions.
High-pressure studies on strontium di-iodate hydrogen-iodate, Sr(IO₃)₂·HIO₃, have shown that while the material maintains its P2₁/c space group symmetry up to 20 GPa, it undergoes significant internal structural changes. uv.es Evidence from synchrotron powder X-ray diffraction, Raman spectroscopy, and optical-absorption experiments indicates that pressure induces substantial modifications within the layers of HIO₃ and IO₃ units. uv.es
These changes occur in distinct steps. The first notable change happens at approximately 2.5 GPa, leading to the formation of [HIO₃]·[IO₃] complexes. uv.es A second event occurs at around 4.5 GPa, where these complexes dimerize. uv.es This behavior, where significant structural rearrangement occurs without a change in the space group, is a known phenomenon in other metal iodates, such as Co(IO₃)₂, which exhibits pressure-induced isosymmetric monoclinic–monoclinic phase transitions. acs.orgacs.org In these transitions, the underlying symmetry is preserved, but the atomic positions and bond lengths are altered significantly. For instance, in Mg(IO₃)₂, pressure induces a phase transition from a monoclinic (P2₁) to a trigonal (P3) structure between 7.5 and 9.7 GPa. researchgate.netresearchgate.netupv.es These transitions are often driven by the stereochemical activity of the lone electron pair on the iodine atom. acs.orgresearchgate.net
The compressibility of these materials is also a key aspect. Sr(IO₃)₂·HIO₃ is noted to be highly compressible, a characteristic it shares with other iodates like Zn(IO₃)₂ and Mg(IO₃)₂. researchgate.netacs.org The compressibility is anisotropic, meaning it varies along different crystallographic axes. uv.es
A central theme in the high-pressure crystallography of iodates is the phenomenon of iodine hypercoordination. At ambient pressure, iodine in the iodate ion (IO₃⁻) is typically tricoordinated, forming a trigonal pyramid. uv.es This geometry is due to the presence of a stereochemically active lone electron pair (LEP) on the I⁵⁺ cation. uv.esacs.orgresearchgate.net In addition to the three short, strong covalent I-O bonds (typically around 1.8 Å), there are often several longer, weaker secondary interactions, known as halogen bonds (I···O), with oxygen atoms of neighboring iodate units (typically 2.5–3.0 Å). acs.orgtandfonline.comuv.es
Under compression, the distance between iodate units decreases, forcing the iodine atoms and the oxygen atoms of adjacent units closer together. researchgate.net This leads to a gradual strengthening of the secondary I···O interactions. As pressure increases, these halogen bonds shorten and strengthen, eventually becoming comparable to covalent bonds. uv.estandfonline.com This process results in an increase in the coordination number of the iodine atom, which transitions from 3 to a higher coordination, often moving towards a distorted octahedral (IO₆) or semi-octahedral (IO₅) geometry. acs.orgresearchgate.netresearchgate.net
This pressure-induced hypercoordination has been observed in Sr(IO₃)₂·HIO₃ and other metal iodates like Mg(IO₃)₂ and Co(IO₃)₂. uv.esacs.orgresearchgate.netresearchgate.net A key consequence of the formation of new I-O bonds is the simultaneous lengthening of the original, shorter I-O bonds within the IO₃ pyramid. acs.orgresearchgate.netupv.es This seemingly counterintuitive bond expansion is an energetic compromise to accommodate the new bonds. acs.orgacs.org This transformation of bonding character from secondary halogen bonds to what can be described as electron-deficient multicenter bonds is a critical aspect of the high-pressure behavior of iodates. uv.es
A specific and significant phenomenon observed in this compound derivatives under pressure is the dimerization of anionic units. In Sr(IO₃)₂·HIO₃, the application of pressure first facilitates the formation of [HIO₃]·[IO₃] complexes at about 2.5 GPa through the strengthening of intermolecular interactions. uv.es
Investigation of Iodine Hypercoordination and Bonding Changes
Comparative Crystallographic Studies with Isostructural Metal Iodates
The structural behavior of this compound and its derivatives can be better understood through comparison with other metal iodates, particularly those that are isostructural. Sr(IO₃)₂·HIO₃ is isostructural with its calcium counterpart, Ca(IO₃)₂·HIO₃, both crystallizing in the monoclinic space group P2₁/n. rsc.org This structural similarity suggests that Ca(IO₃)₂·HIO₃ likely exhibits analogous high-pressure behaviors, including hypercoordination and complex formation, although specific transition pressures may differ due to the different ionic radii and electronegativities of Sr²⁺ and Ca²⁺.
Comparative studies of the high-pressure behavior across different M(IO₃)₂ compounds (where M = Mg, Co, Zn) reveal common trends and distinct differences. For example, pressure-induced isosymmetric phase transitions have been identified in Co(IO₃)₂ and Zn(IO₃)₂, while Mg(IO₃)₂ undergoes a transition to a different crystal system. acs.orgacs.orgresearchgate.netresearchgate.net The transition pressures and the degree of anisotropic compressibility vary depending on the metal cation. acs.org In Co(IO₃)₂, the compressibility is highly anisotropic, with the crystallographic b-axis being significantly more compressible due to the orientation of the iodine lone electron pairs. acs.org These comparisons underscore the crucial role that the metal cation plays in modulating the response of the iodate framework to pressure, even within structurally similar compounds.
Spectroscopic Characterization Techniques Applied to Strontium Iodate
Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of strontium iodate (B108269). These methods provide insights into the internal vibrations of the iodate (IO₃⁻) ions, their symmetry within the crystal lattice, and the nature of intermolecular forces.
The iodate ion (IO₃⁻) has a pyramidal structure and is expected to exhibit four fundamental vibrational modes. Fourier Transform Infrared (FTIR) spectroscopy has been effectively used to identify these modes in strontium iodate crystals. slideshare.net The fundamental vibrations involving the metal, iodine, and oxygen atoms are predominantly found in the 740-830 cm⁻¹ range.
The fundamental frequencies of the pyramidal iodate ion in this compound have been assigned as follows:
Symmetric stretching (ν₁): This mode is observed around 740.69 cm⁻¹.
Symmetric bending (ν₂): This vibration, also known as the out-of-plane deformation, appears at approximately 478.36 cm⁻¹.
Asymmetric stretching (ν₃): The asymmetric stretching mode is found at 825.56 cm⁻¹.
Asymmetric bending (ν₄): This in-plane deformation mode is assigned to the band at 368.42 cm⁻¹.
Additional bands observed in the spectra may be attributed to metal-oxygen or metal-iodine-oxygen vibrations.
Table 1: Fundamental Vibrational Frequencies of the Iodate Ion in this compound
| Vibrational Mode | Assignment | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| ν₁ | Symmetric Stretch | 740.69 | |
| ν₂ | Symmetric Bend | 478.36 | |
| ν₃ | Asymmetric Stretch | 825.56 |
The crystal structure of this compound, Sr(IO₃)₂, consists of pyramidal IO₃⁻ anions and Sr²⁺ cations. ignited.inresearchgate.netresearchgate.net Infrared spectra have confirmed that the compound contains IO₃⁻ groups with low symmetry. ignited.inresearchgate.netresearchgate.net The presence of a stereochemically active lone-electron pair on the pentavalent iodine (I⁵⁺) atom leads to the existence of trigonal [IO₃]⁻ pyramids, which contributes to a diversity of crystal structures in iodates. uv.es In an ideal, isolated state, the IO₃⁻ ion possesses C₃ᵥ symmetry. However, within a crystal lattice, this symmetry is often lowered due to the local environment (site symmetry) and interactions with neighboring ions. This reduction in symmetry can cause the splitting of degenerate vibrational modes and the activation of modes that would be silent in higher symmetry. Analysis of the vibrational spectra of this compound reveals such features, indicating a distortion of the iodate pyramids from ideal C₃ᵥ symmetry. ignited.inresearchgate.netresearchgate.net
Infrared spectroscopy is particularly sensitive to the presence of water molecules in a crystal structure. For this compound monohydrate [Sr(IO₃)₂·H₂O], FTIR analysis clearly identifies the presence of water of crystallization. slideshare.net The inclusion of one water molecule is confirmed by specific absorption bands.
Characteristic IR absorption bands for hydrated this compound include:
O-H Stretching: Bands in the region of 3157 cm⁻¹ to 3471.98 cm⁻¹ are attributed to the stretching modes of the hydroxyl (O-H) groups in the water molecules. researchgate.net
H-O-H Bending: Absorption bands observed around 1548.89 cm⁻¹ and 1595.18 cm⁻¹ are assigned to the H-O-H bending vibration of the water molecule.
Water of Crystallization: The absorption between 470.65 cm⁻¹ to 750.33 cm⁻¹ can also indicate the presence of water of crystallization. researchgate.net
Furthermore, studies on isostructural iodate hydrates show that the librational modes of the water molecules can couple with the bending vibrations (ν₂ and ν₄) of the IO₃⁻ ions. researchgate.net This coupling, along with the analysis of O-H stretching frequencies, provides information on the strength and nature of hydrogen bonds between the water molecules and the iodate anions. researchgate.net
High-pressure Raman spectroscopy provides crucial insights into the phonon behavior and structural stability of materials under compression. A study on strontium di-iodate hydrogen-iodate, Sr(IO₃)₂HIO₃, up to 20 GPa revealed significant pressure-induced changes. uv.es
Key findings from the high-pressure study include:
Softening of I-O Vibrations: An unusual softening of the internal I-O vibrations of the IO₃⁻ units was observed with increasing pressure. uv.es This behavior is often linked to changes in the coordination environment of the iodine atom. acs.org
Structural Changes: The pressure induces substantial changes within the layers of HIO₃ and IO₃⁻ units, favoring iodine hypercoordination. uv.es At 2.5 GPa, [HIO₃]·[IO₃] complexes are formed. uv.es A second change occurs at 4.5 GPa, where these complexes form dimers of [HIO₃]·[IO₃]·[IO₃]·[HIO₃]. uv.es These transformations are related to the conversion of secondary halogen bonds into electron-deficient multicenter bonds. uv.es
Table 2: Summary of High-Pressure Raman Spectroscopy Findings for Sr(IO₃)₂HIO₃
| Pressure | Observation | Reference |
|---|---|---|
| 0 - 20 GPa | Softening of internal I-O vibrations | uv.es |
| ~2.5 GPa | Formation of [HIO₃]·[IO₃] complexes | uv.es |
| ~4.5 GPa | Dimerization to [HIO₃]·[IO₃]·[IO₃]·[HIO₃] | uv.es |
Identification of Hydration States and Intermolecular Interactions
Electronic Spectroscopy (UV-Visible Absorption) for Band Structure Analysis
Electronic spectroscopy, specifically UV-Visible absorption, is employed to study the electronic transitions in a material and to determine key parameters of its band structure, such as the optical band gap. nanoqam.caijcrt.org The absorption of UV or visible radiation typically results from the excitation of bonding electrons from a lower energy ground state to a higher energy excited state. ijcrt.org
The optical band gap (E_g) is a critical property that defines the electronic and optical characteristics of a material. For this compound, the band gap energy has been determined from UV-Visible absorption spectra. The analysis often involves using the Tauc relation, where a graph is plotted between (αhν)² and the photon energy (hν) for direct band gap materials, or (αhν)¹/² and hν for indirect band gap materials. researchgate.net The band gap is then found by extrapolating the linear portion of the plot to the energy axis.
The reported optical band gap values for this compound vary depending on the specific composition and crystal structure:
For gel-grown this compound monohydrate [Sr(IO₃)₂·H₂O], the energy band gap was found to be 1.65 eV .
For strontium di-iodate hydrogen-iodate [Sr(IO₃)₂HIO₃], the direct band gap at ambient pressure is 4.1 eV . uv.es Under pressure, this value decreases, reaching 3.7 eV at 20 GPa. uv.es This compound also undergoes a pressure-induced transformation from a direct gap semiconductor to an indirect gap semiconductor at pressures beyond 6 GPa. uv.es
Table 3: Optical Band Gap Energies of this compound Compounds
| Compound | Band Gap Type | Band Gap Energy (eV) | Conditions | Reference |
|---|---|---|---|---|
| Sr(IO₃)₂·H₂O | Direct | 1.65 | Ambient | |
| Sr(IO₃)₂HIO₃ | Direct | 4.1 | Ambient Pressure | uv.es |
Analysis of Electronic Transitions and Pressure-Induced Shifts
The electronic structure of this compound, an insulator, is characterized by a significant energy gap between the filled valence band, primarily composed of oxygen 2p orbitals, and the empty conduction band. Spectroscopic techniques, particularly optical absorption, are employed to probe the electronic transitions across this band gap. The energy of these transitions provides critical information about the material's electronic properties.
The application of high pressure is a powerful tool to continuously tune the interatomic distances and bonding angles in a material, leading to significant modifications in its electronic band structure. While direct studies on the pressure-induced shifts of electronic transitions in pure this compound (Sr(IO3)2) are limited in available literature, research on the closely related compound strontium di-iodate hydrogen-iodate (Sr(IO3)2HIO3) offers valuable insights into the expected behavior.
In a combined experimental and theoretical study on Sr(IO3)2HIO3, high-pressure optical absorption experiments revealed a distinct response of the electronic band gap to compression. uv.es At ambient pressure, Sr(IO3)2HIO3 is a direct band gap semiconductor with a band gap of approximately 4.1 eV. uv.es As pressure increases, the electronic band gap narrows, decreasing to about 3.7 eV at 20 GPa. uv.es This phenomenon, where pressure induces a reduction in the band gap, is a common feature in many iodate compounds and is often linked to the behavior of the lone electron pairs on the iodine atoms and changes in the I-O bond lengths. acs.orgresearchgate.net
Furthermore, the study on Sr(IO3)2HIO3 revealed a pressure-induced transformation in the nature of the band gap. uv.es Beyond 6 GPa, the material transitions from a direct gap to an indirect gap semiconductor. uv.es This change in the topology of the band structure is a significant finding, as it alters the fundamental mechanism of electron-hole recombination and, consequently, the optical properties of the material. This transition is attributed to substantial pressure-induced changes within the layers of HIO3 and IO3 units, which favor iodine hypercoordination. uv.es The softening of internal I-O vibrations, observed in Raman spectroscopy under pressure, corroborates these electronic changes. uv.es
Table 1: Pressure-Induced Electronic Band Gap Changes in Strontium Di-iodate Hydrogen-Iodate (Sr(IO3)2HIO3)
| Pressure (GPa) | Band Gap Energy (eV) | Type of Band Gap |
| 0 | 4.1 | Direct |
| > 6 | < 4.1 | Indirect |
| 20 | 3.7 | Indirect |
This interactive table summarizes the key findings from high-pressure studies on Sr(IO3)2HIO3, which serve as a proxy for understanding the potential behavior of this compound. Data sourced from uv.es.
Advanced Spectroscopic Techniques for Detailed Structural Probing
While diffraction techniques provide average structural information, spectroscopic methods can offer a more detailed picture of the local atomic environments.
Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful technique for probing the local chemical environment of specific nuclei in a material, providing information on structure, symmetry, and dynamics that is complementary to diffraction methods. mdpi.comrsc.orgaip.org For this compound, the relevant nuclei for NMR studies are ⁸⁷Sr and ¹²⁷I.
However, the application of ssNMR to both these nuclei presents significant challenges. Both ⁸⁷Sr (I=9/2) and ¹²⁷I (I=5/2) are quadrupolar nuclei, meaning they possess a non-spherical nuclear charge distribution. researchgate.netpascal-man.com This property results in a strong interaction between the nuclear quadrupole moment and the local electric field gradient (EFG) at the nucleus site, leading to extensive broadening of the NMR signal in solid samples. aip.org
Although no specific ssNMR studies on this compound (Sr(IO₃)₂) are prominently featured in the reviewed literature, research on related compounds like strontium iodide (SrI₂) and other iodates demonstrates the feasibility and potential of such investigations, especially with modern high-field spectrometers and advanced pulse sequences. acs.orgresearchgate.net
A comprehensive ¹²⁷I ssNMR study on anhydrous group 2 metal iodides, including SrI₂, successfully characterized the iodine environments despite the large quadrupolar interactions. acs.org Using an ultrahigh magnetic field of 21.1 T, researchers were able to acquire high-quality spectra and determine the nuclear quadrupole coupling constants (Cq), which ranged up to 214 MHz for one of the iodine sites in SrI₂. acs.org The Cq value is extremely sensitive to minute structural changes, making it an excellent probe of local symmetry. acs.org Similarly, ⁸⁷Sr ssNMR has been successfully applied to a range of strontium-containing solids, establishing a chemical shift range of approximately 550 ppm which is sensitive to the strontium coordination number. researchgate.net
For this compound, a hypothetical ssNMR study would aim to:
Characterize the ¹²⁷I environment: The EFG tensor at the iodine site is dictated by the geometry of the iodate (IO₃⁻) pyramid. Measuring the ¹²⁷I Cq and chemical shift tensor would provide a sensitive measure of the I-O bond lengths and O-I-O bond angles, and could detect subtle distortions in the iodate group.
Probe the ⁸⁷Sr coordination: The ⁸⁷Sr NMR parameters would reflect the coordination environment of the strontium cation, specifically the number and arrangement of surrounding oxygen atoms from the iodate anions.
Such data would be invaluable for detecting local disorder, identifying distinct crystallographic sites, and characterizing the structural changes that occur during pressure-induced phase transitions.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. xpslibrary.combris.ac.uk When a material is irradiated with a beam of X-rays, core-level electrons are emitted. The binding energy of these photoelectrons is characteristic of the element and its oxidation state.
For this compound (Sr(IO₃)₂), XPS analysis would be used to verify the presence of strontium, iodine, and oxygen in their expected oxidation states.
Strontium (Sr) Analysis: The Sr 3d core level is the most frequently analyzed region for strontium. It exhibits a well-resolved spin-orbit doublet, Sr 3d₅/₂ and Sr 3d₃/₂. thermofisher.com The binding energy of these peaks is indicative of the chemical state of strontium. In Sr(IO₃)₂, strontium is expected to be in the +2 oxidation state. By comparing the measured binding energies to a database of known strontium compounds, this can be confirmed. For example, the Sr 3d₅/₂ peak for Sr²⁺ in oxides and carbonates typically appears in the range of 132-135 eV. rsc.orgxpsdatabase.net The presence of surface contaminants like strontium carbonate (SrCO₃), which can form upon exposure to air, would be identifiable by a second set of peaks at a higher binding energy. thermofisher.com
Iodine (I) Analysis: The I 3d region is used to determine the oxidation state of iodine. This region also shows a spin-orbit doublet, I 3d₅/₂ and I 3d₃/₂. thermofisher.com In the iodate anion (IO₃⁻), iodine is in the +5 oxidation state (I⁵⁺). XPS studies on various iodine oxo-compounds have established the binding energies for different iodine oxidation states. researchgate.net Iodates (I⁵⁺) typically show an I 3d₅/₂ peak at a binding energy significantly higher than that of iodides (I⁻, ~619 eV), generally in the range of 624-627 eV. researchgate.netaip.org This allows for clear differentiation from other potential iodine species.
Table 2: Representative XPS Binding Energies for Strontium Chemical States
| Compound/Species | Strontium Core Level | Binding Energy (eV) |
| Strontium Metal (Sr⁰) | Sr 3d₅/₂ | ~134.2 |
| Strontium Oxide (SrO) | Sr 3d₅/₂ | ~133.7 |
| Strontium Carbonate (SrCO₃) | Sr 3d₅/₂ | ~134.0 |
This interactive table provides typical binding energy values for the Sr 3d₅/₂ peak, which are used to identify the chemical state of strontium. Data sourced from xpsdatabase.netresearchgate.net.
Table 3: Representative XPS Binding Energies for Iodine Oxidation States
| Oxidation State | Iodine Core Level | Binding Energy (eV) |
| Iodide (I⁻) | I 3d₅/₂ | ~619 |
| Iodate (I⁵⁺) | I 3d₅/₂ | ~624 - 627 |
| Periodate (I⁷⁺) | I 3d₅/₂ | > 627 |
This interactive table shows characteristic binding energies for the I 3d₅/₂ peak, allowing for the determination of the iodine oxidation state. Data sourced from thermofisher.comresearchgate.netaip.org.
By performing a detailed analysis of the Sr 3d, I 3d, and O 1s core level spectra, XPS can provide a comprehensive confirmation of the stoichiometry and chemical purity of a this compound sample.
Theoretical and Computational Investigations of Strontium Iodate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure
Density functional theory (DFT) serves as a powerful computational tool for investigating the electronic structure of materials like strontium iodate (B108269) from first principles. royalsocietypublishing.org This approach allows for the prediction and analysis of various fundamental properties by focusing on the electron density rather than the complex many-body wavefunction. rsc.org
Prediction of Ground State Geometries and Lattice Parameters
A primary application of DFT is the prediction of the ground state crystal structure and its associated lattice parameters. rsc.org Through energy minimization calculations, different structural configurations can be compared to identify the most stable arrangement of atoms. For instance, DFT calculations can determine the equilibrium lattice constants and bulk moduli for various solids with a high degree of accuracy, often within a few percent of experimental values. The choice of the exchange-correlation functional, such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), can influence the accuracy of these predictions. aps.org For example, studies on various perovskites have shown that while different functionals may agree on the ground state structure, they can yield different relative energies between polymorphs. aps.org
Table 1: Representative Predicted Lattice Parameters for Similar Compounds from DFT Calculations
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Computational Method |
| Ca(IO3)2(HIO3) | P21/n | 6.9647 | 15.719 | 7.2042 | 92.76 | DFT |
| Sr(IO3)2(HIO3) | P21/n | 7.0697 | 15.986 | 7.3802 | 93.13 | DFT |
Calculation of Electronic Band Structures and Density of States
DFT is instrumental in calculating the electronic band structure and density of states (DOS), which are crucial for understanding the electronic properties of a material. researchgate.netresearchgate.netijareeie.com The band structure describes the allowed energy levels for electrons as a function of their momentum within the crystal lattice, while the DOS provides the number of available electronic states at each energy level. scirp.orgresearchgate.net
For semiconductors and insulators, the band structure reveals the size of the band gap, which is the energy difference between the valence band maximum and the conduction band minimum. scirp.orgijareeie.com DFT calculations, often using functionals like GGA, can predict whether a material has a direct or indirect band gap. scirp.org For example, in studies of SrTiO3, DFT calculations have shown a direct band gap at the Γ point in the Brillouin zone. scirp.org Analysis of the partial density of states (PDOS) further elucidates the contribution of each atomic orbital to the valence and conduction bands. scirp.orgresearchgate.net In many oxides, the top of the valence band is primarily composed of oxygen 2p orbitals, while the conduction band is formed from the metal d orbitals. scirp.org
While specific band structure and DOS plots for strontium iodate were not found, the general approach is well-documented for similar materials. researchgate.netresearchgate.net These calculations would reveal the nature of its band gap and the orbital contributions to its electronic states.
Analysis of Bonding Characteristics and Interatomic Interactions
DFT calculations provide deep insights into the nature of chemical bonds and other interatomic interactions within a crystal. By analyzing the electron density distribution, one can characterize the bonding as ionic, covalent, or a mixture of both. scirp.orgacs.org For instance, in SrTiO3, charge-density studies derived from DFT calculations have concluded that the bonding between the strontium ion and the TiO2 entity is mainly ionic, whereas the Ti-O bonds are covalent. scirp.org
Computational Studies of Spectroscopic Properties
Computational methods, particularly those based on DFT, are widely used to simulate and interpret various spectroscopic properties of materials. rsc.orgrsc.org These simulations provide a direct link between the atomic-level structure and the experimentally observed spectra.
Simulation of Vibrational Spectra (Phonons, IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the phonon modes of a crystal. nih.govacs.org DFT calculations can be used to compute the phonon dispersion curves and the frequencies of the vibrational modes at the center of the Brillouin zone (Γ-point), which are the modes that can be active in IR and Raman spectroscopy. nih.govnih.gov
The simulation process typically involves optimizing the crystal structure and then calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). acs.org Diagonalizing this matrix yields the vibrational frequencies and normal modes. arxiv.org The intensities of the IR and Raman peaks can also be calculated by determining the change in the dipole moment and polarizability, respectively, during each vibration. nih.govarxiv.org
These simulations are invaluable for assigning the peaks in experimental spectra to specific atomic motions. bohrium.com For example, computational studies on strontium titanate films have shown how surface effects can induce new Raman-active modes not present in the bulk material. mdpi.com While specific simulated spectra for this compound are not available in the provided results, the methodology is broadly applicable and has been used for a wide range of inorganic compounds. rsc.org
Table 2: Typical Information Obtained from Vibrational Spectra Simulations
| Property | Description | Relevance |
| Phonon Frequencies (cm⁻¹) | The energies of the vibrational modes of the crystal lattice. | Correlate directly with peak positions in IR and Raman spectra. |
| IR Intensities | The calculated intensity of absorption for IR-active modes. | Predicts the strength of peaks in an experimental IR spectrum. |
| Raman Activities | The calculated intensity of scattering for Raman-active modes. | Predicts the strength of peaks in an experimental Raman spectrum. |
| Mode Assignment | The description of atomic motions for each vibrational mode. | Aids in the interpretation of experimental spectra. |
Prediction of Optical Absorption Spectra and Refractive Indices
DFT can also be used to predict the optical properties of materials, such as the optical absorption spectrum and refractive index. researchgate.netrsc.orgresearchgate.net These properties are derived from the frequency-dependent complex dielectric function, which is calculated based on the electronic band structure. researchgate.netnih.gov
The imaginary part of the dielectric function is related to the optical absorption, and its calculation involves summing over all possible electronic transitions from occupied to unoccupied states. researchgate.net The real part of the dielectric function can be obtained from the imaginary part through the Kramers-Kronig relations, and from it, the refractive index can be determined. nih.gov
Computational studies on various perovskites and other inorganic compounds have demonstrated the ability of DFT to predict optical properties that are in good agreement with experimental data. researchgate.netresearchgate.net For instance, calculations can predict the onset of optical absorption, which corresponds to the material's band gap, and identify the electronic transitions responsible for absorption features at higher energies. rsc.org The calculated refractive index is a key parameter for applications in optoelectronic devices. researchgate.netnih.gov
High-Pressure Computational Modeling
High-pressure computational modeling, primarily through density functional theory (DFT), allows for the prediction and analysis of the structural and electronic changes in this compound under compression. chemrxiv.org These simulations are crucial for understanding the behavior of the material in extreme environments.
First-principles calculations are instrumental in predicting how the crystal structure of this compound (Sr(IO₃)₂) responds to high pressure. acs.org Research on similar metal iodates, such as cobalt iodate (Co(IO₃)₂) and magnesium iodate (Mg(IO₃)₂), has shown that they undergo pressure-induced phase transitions. acs.orgupv.es For instance, Co(IO₃)₂ exhibits two isosymmetric monoclinic-to-monoclinic phase transitions at approximately 3.0 and 9.0 GPa. acs.org Similarly, Mg(IO₃)₂ undergoes a phase transition from a monoclinic to a trigonal structure between 7.5 and 9.7 GPa. upv.es These transitions are often characterized by an increase in the oxygen coordination of the iodine atoms, a phenomenon driven by the behavior of the iodate ion's lone electron pair under pressure. acs.orgresearchgate.net
In the case of strontium di-iodate hydrogen-iodate (Sr(IO₃)₂·HIO₃), a related compound, high-pressure studies up to 20 GPa have been conducted using synchrotron powder X-ray diffraction and DFT calculations. uv.es These investigations revealed that while the material maintains its P2₁/c space group, significant structural changes occur. uv.es Specifically, pressure induces the formation of [HIO₃]·[IO₃] complexes at 2.5 GPa, which then dimerize to form [HIO₃]·[IO₃]·[IO₃]·[HIO₃] at 4.5 GPa. uv.es This is driven by a decrease in the distance of the secondary halogen bonds, leading to iodine hypercoordination. uv.es
While specific transition pressures for pure Sr(IO₃)₂ are not as extensively documented in the provided search results, the behavior of analogous metal iodates suggests that it would also likely undergo pressure-induced phase transitions involving changes in iodine coordination. The initial crystal structure of hydrothermally synthesized Sr(IO₃)₂ is reported to be triclinic with a P1-bar space group. ignited.inignited.inresearchgate.net
Regarding electronic transitions, computational studies on metal iodates generally indicate that they are insulators at ambient pressure. acs.org As pressure increases, the electronic band gap is expected to decrease, potentially leading to metallization at very high pressures. This is a common trend observed in materials under extreme compression.
Table 1: Predicted High-Pressure Phenomena in Iodate Systems
| Compound | Predicted Phenomenon | Approximate Pressure |
|---|---|---|
| Co(IO₃)₂ | Isosymmetric monoclinic–monoclinic phase transition | ~3.0 GPa and ~9.0 GPa acs.org |
| Mg(IO₃)₂ | Monoclinic to trigonal phase transition | 7.5–9.7 GPa upv.es |
| Sr(IO₃)₂·HIO₃ | Formation of [HIO₃]·[IO₃] complexes | 2.5 GPa uv.es |
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the nature of chemical bonds based on the topology of the electron density. researchgate.netwiley-vch.dewikipedia.org This method can identify bond critical points and characterize interactions as either shared (covalent) or closed-shell (ionic or van der Waals). wiley-vch.deresearchgate.net
For this compound systems, QTAIM analysis has been applied to understand the bonding under high pressure. In Sr(IO₃)₂·HIO₃, QTAIM, in conjunction with DFT calculations, helps to elucidate the changes in bonding associated with the pressure-induced formation of iodine-oxygen bonds. uv.es The analysis of the electron density topology can confirm the formation of new bonds and changes in the coordination environment of the iodine atoms. uv.es The theory provides a rigorous basis for describing the electronic rearrangements that drive the observed structural transformations. wiley-vch.de
Generally, in metal iodates, the bond between the metal cation (like Sr²⁺) and the oxygen atoms of the iodate group is expected to be predominantly ionic. In contrast, the iodine-oxygen bonds within the pyramidal IO₃⁻ anion have significant covalent character. QTAIM can quantify these characteristics by analyzing parameters like the electron density and its Laplacian at the bond critical points. researchgate.net
Simulation of Pressure-Induced Structural and Electronic Transitions
Thermodynamic and Kinetic Modeling from First Principles
First-principles calculations are essential for understanding the thermodynamic stability and kinetic aspects of phase transitions in materials like this compound. unicen.edu.ar
Thermodynamic modeling from first principles involves calculating the enthalpy of different crystal structures as a function of pressure. unicen.edu.ar The structure with the lowest enthalpy at a given pressure is the most thermodynamically stable. The pressure at which the enthalpies of two phases become equal is the predicted transition pressure. acs.org The bulk modulus, which describes a material's resistance to compression, can also be derived from the pressure-volume equation of state obtained from these calculations. acs.org For example, in Fe(IO₃)₃, the bulk modulus was calculated for both the low- and high-pressure phases. acs.org
The dynamical stability of a predicted crystal structure is confirmed by calculating its phonon dispersion curves. The absence of imaginary frequencies across the Brillouin zone indicates that the structure is dynamically stable. osti.gov
Kinetic modeling from first principles aims to determine the energy barriers and pathways for phase transitions. researchgate.netpreprints.org This is more computationally intensive as it requires mapping the potential energy surface between the initial and final phases to identify the transition state and calculate the activation energy. researchgate.net This information is crucial for understanding whether a predicted phase transition is kinetically accessible and at what rate it might occur. ifpenergiesnouvelles.fr While specific kinetic modeling studies on this compound were not found in the search results, the general methodology is well-established for studying solid-state transformations. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Strontium di-iodate hydrogen-iodate |
| Cobalt iodate |
| Magnesium iodate |
| Iron(III) iodate |
| Strontium |
| Iodine |
| Oxygen |
Thermodynamic and Kinetic Studies of Strontium Iodate Transformations
Thermal Analysis (Thermogravimetry, Differential Thermal Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques, including Thermogravimetry (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are fundamental in characterizing the physicochemical properties of strontium iodate (B108269). asianpubs.org TGA measures changes in mass with respect to temperature, while DTA and DSC detect temperature differences and heat flow differences, respectively, between a sample and a reference material. asianpubs.orgignited.in This allows for the investigation of processes like dehydration, decomposition, and phase transitions. ignited.inignited.in
Thermogravimetric analysis reveals that the stability of strontium iodate is highly dependent on its hydration state. This compound monohydrate, Sr(IO₃)₂·H₂O, is thermally stable up to approximately 180°C. acs.orgresearchgate.net Beyond this temperature, it undergoes dehydration. The resulting anhydrous this compound remains stable over a broad temperature range. acs.orgresearchgate.net The decomposition of the anhydrous form is reported to begin at temperatures around 600°C. researchgate.net At high temperatures, in the presence of air, this compound decomposes into strontium oxide (SrO) and free iodine. acs.org
Different crystal forms of this compound exhibit varied thermal profiles. Studies have identified at least two assortments: prismatic, platy, and lamellar needle-type crystals which behave as monohydrates, and prismatic bipyramidal crystals which have been identified as hexahydrates. researchgate.net The decomposition pathway for this compound hydrates begins with the loss of water, followed by the decomposition of the anhydrous salt at a much higher temperature.
Table 1: Thermal Stability Data for this compound and Related Compounds
| Compound | Form | Stability Range (°C) | Decomposition Onset (°C) | Decomposition Products | Citation |
|---|---|---|---|---|---|
| This compound | Monohydrate | Up to 180 | ~180 (Dehydration) | Anhydrous Sr(IO₃)₂ | acs.orgresearchgate.net |
| This compound | Anhydrous | 210 - 600 | ~600 | SrO, I₂ | acs.orgresearchgate.net |
Note: Decomposition onset temperatures can vary with experimental conditions such as heating rate and atmosphere.
The dehydration of this compound hydrates is a quantifiable process observed through thermal analysis. For this compound monohydrate, a weight loss of approximately 4.5% is recorded in the temperature range of 180°C to 210°C, which corresponds to the stoichiometric loss of one molecule of water. acs.orgresearchgate.net For this compound hexahydrate, a weight loss of about 20% occurs between 50°C and 100°C, consistent with the removal of its six water molecules. researchgate.net
Differential Scanning Calorimetry (DSC) is employed to measure the enthalpy changes (ΔH) associated with these dehydration processes. ignited.in While specific enthalpy values for this compound dehydration are noted in the literature, detailed quantitative data remains sparse in readily available reports. researchgate.netresearchgate.net For comparison, studies on analogous compounds, such as calcium oxalate (B1200264) hydrates, show dehydration enthalpies determined by DSC to be in the range of 66.5 to 143.9 kJ/mol for the loss of 1 to 3 moles of water, respectively. researchgate.net Such endothermic transitions are characteristic of the energy required to break the bonds holding the water molecules within the crystal lattice.
Table 2: Dehydration Characteristics of this compound Hydrates
| Hydrate (B1144303) Form | Dehydration Temp. Range (°C) | Mass Loss (%) | Corresponding Water Loss | Citation |
|---|---|---|---|---|
| Monohydrate (Sr(IO₃)₂·H₂O) | 180 - 210 | 4.5 | 1 H₂O | acs.orgresearchgate.net |
Solid-state phase transitions are transformations from one crystal structure to another without any change in the chemical composition of the substance. These transitions are detectable using DTA and DSC as they typically involve an enthalpy change, which appears as an endothermic or exothermic peak on the thermal curve. ignited.inuv.es
For this compound, the most prominent phase transition observed via thermal analysis is the dehydration of its hydrated forms to the anhydrous state. acs.orgresearchgate.net Investigations into other iodates, such as cobalt iodate (Co(IO₃)₂) and iron iodate (Fe(IO₃)₃), have revealed pressure-induced structural phase transitions, suggesting that such transformations are a common feature for metal iodates under compression. redalyc.orgasianpubs.org For instance, a study on strontium di-iodate hydrogen-iodate (Sr(IO₃)₂HIO₃) under high pressure showed significant changes in the crystal structure related to iodine hypercoordination, which occurred progressively rather than as a sharp first-order transition. researchgate.net However, detailed reports on temperature-induced solid-state phase transitions in anhydrous this compound prior to its decomposition are not extensively covered in the reviewed literature.
Quantification of Dehydration Processes and Associated Enthalpies
Kinetic Analysis of Thermal Decomposition Processes
Kinetic analysis of thermal decomposition provides quantitative information about the rate and mechanism of a reaction. This is often achieved by analyzing TGA data obtained at multiple heating rates using model-free isoconversional methods or model-fitting approaches. researchgate.net
The activation energy (Ea) is a critical parameter that describes the minimum energy required for a chemical reaction to occur. While specific kinetic studies detailing the activation energy for the thermal decomposition of this compound are not widely reported, the methodologies are well-established from studies on analogous compounds. For the thermal decomposition of strontium nitrate (B79036) (Sr(NO₃)₂), the activation energy has been determined using various isoconversional methods (Flynn-Wall-Ozawa, KAS, Friedman) to be approximately 341-362 kJ/mol. asianpubs.org The decomposition mechanism for strontium nitrate was best described by a three-dimensional diffusion model (D4). asianpubs.org
Similarly, kinetic analyses of potassium iodate (KIO₃) decomposition have been performed, yielding activation energies of around 340 kJ/mol, with the reaction mechanism fitting a contracting sphere model. These methods and results for similar compounds provide a strong framework for understanding the decomposition kinetics of this compound.
Table 3: Activation Energies for Thermal Decomposition of Strontium Nitrate
| Isoconversional Method | Average Activation Energy (Ea) (kJ/mol) | Citation |
|---|---|---|
| Straink | 344.37 | asianpubs.org |
| Flynn-Wall-Ozawa | 341.39 | asianpubs.org |
| Kissinger-Akahira-Sunose (KAS) | 344.05 | asianpubs.org |
The kinetics of solid-state reactions are often influenced by the physical properties of the material, such as particle size and crystal form (morphology). Research on potassium iodate has shown that the rate of thermal decomposition is dependent on the particle size.
Determination of Activation Energies and Reaction Mechanisms
Solubility Studies in Aqueous and Non-Aqueous Media
The solubility of this compound, an important parameter in its thermodynamic and kinetic studies, has been investigated in both aqueous and non-aqueous environments. These studies are crucial for understanding its behavior in various chemical processes, including its formation, precipitation, and transformation reactions.
Measurement of Solubility Product Constants (Ksp)
The solubility product constant (Ksp) is a measure of the extent to which a sparingly soluble salt dissolves in an aqueous solution. For this compound (Sr(IO₃)₂), the dissolution equilibrium in water can be represented as:
Sr(IO₃)₂(s) ⇌ Sr²⁺(aq) + 2IO₃⁻(aq)
The Ksp is expressed as the product of the molar concentrations of the constituent ions, each raised to the power of its stoichiometric coefficient:
Ksp = [Sr²⁺][IO₃⁻]²
Several studies have determined the Ksp of this compound, with values varying slightly depending on the experimental conditions and the hydrated form of the salt. This compound can exist as an anhydrous salt, a monohydrate (Sr(IO₃)₂·H₂O), and a hexahydrate (Sr(IO₃)₂·6H₂O). chemicalbook.comguidechem.comchemicalbook.com
Reported values for the solubility product constant of different forms of this compound at or near 25°C are presented in the table below.
| Form of this compound | Ksp Value | pKs p Value | Reference |
|---|---|---|---|
| Anhydrous (Sr(IO₃)₂) | 1.14 x 10⁻⁷ | 6.94 | chemicalbook.combrainly.com |
| Monohydrate (Sr(IO₃)₂·H₂O) | 3.77 x 10⁻⁷ | - | chemicalbook.comguidechem.comchemicalbook.com |
| Hexahydrate (Sr(IO₃)₂·6H₂O) | 4.55 x 10⁻⁷ | - | chemicalbook.comguidechem.comchemicalbook.com |
The differences in Ksp values highlight the importance of specifying the hydrate form when discussing the solubility of this compound.
Temperature Dependence of this compound Solubility
The solubility of this compound in water is significantly influenced by temperature. As with most solid solutes, its solubility increases with rising temperature. This positive temperature coefficient of solubility indicates that the dissolution process is endothermic.
Quantitative data on the solubility of this compound in water at various temperatures have been reported. These findings are essential for controlling the crystallization and precipitation processes of this compound.
The following table summarizes the solubility of this compound in water at different temperatures.
| Temperature (°C) | Solubility (g/100 g of solution) | Reference |
|---|---|---|
| 0 | 0.098 | chemicalbook.comchemicalbook.com |
| 20 | 0.19 | guidechem.comchemicalbook.com |
| 25 | 0.165 | chemicalbook.comchemicalbook.com |
| 100 | 0.350 | chemicalbook.comguidechem.comchemicalbook.com |
Advanced Characterization Methodologies for Strontium Iodate Materials
Microscopic and Morphological Characterization
The visualization of surface topography and morphology at both micro and nano-scales is fundamental to understanding the physical characteristics of strontium iodate (B108269) crystals. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable in this regard.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique that utilizes a focused beam of electrons to generate high-resolution images of a sample's surface. psu.edu The interaction of the electron beam with the sample produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays, which provide information about the sample's surface topography and composition. psu.edu
In the study of strontium iodate, SEM is employed to investigate the microstructure and morphology of the crystals. For instance, different growth methods, such as the gel technique, can yield this compound crystals with varying shapes and sizes, including whiskers, dendritic forms, and cubical structures. jespublication.com SEM analysis allows for the detailed visualization of these crystal habits. jespublication.com Furthermore, SEM can be utilized to observe changes in the microstructure during processes like pyrolysis and activation. rsc.org In studies involving the effects of additives or different synthesis conditions, SEM provides a visual confirmation of the resulting morphological changes. For example, research on related strontium compounds has used SEM to observe the effects of heat treatment and different atmospheric conditions on the surface morphology. researchgate.netrsc.org
Atomic Force Microscopy (AFM) for Nanoscale Surface Analysis
Atomic Force Microscopy (AFM) offers even higher resolution than SEM, enabling the characterization of surfaces at the nanometer scale. wikipedia.org It operates by scanning a sharp probe attached to a cantilever across the sample surface. wikipedia.org The forces between the probe and the sample cause the cantilever to deflect, and this deflection is measured to create a three-dimensional topographic map of the surface. wikipedia.org
For this compound, AFM is crucial for examining nanoscale surface features, such as step edges, growth spirals, and surface roughness, which are not resolvable by SEM. This level of detail is vital for understanding crystal growth mechanisms and the influence of impurities or defects on the surface structure. nih.gov While direct AFM studies on this compound are not extensively reported in the provided results, the technique's ability to resolve atomic-scale features makes it an invaluable tool for in-depth surface analysis of crystalline materials. acs.org AFM can be operated in different modes, such as contact mode, tapping mode, and non-contact mode, to accommodate various sample types and to probe different surface properties like friction and adhesion. wikipedia.org
Elemental and Compositional Analysis Techniques
Determining the elemental composition and the distribution of constituent elements within a material is critical for verifying its stoichiometry and identifying any impurities or dopants. Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) is a key technique for this purpose.
Energy-Dispersive X-ray Spectroscopy (EDAX) for Elemental Distribution
Energy-Dispersive X-ray Spectroscopy (EDAX), often integrated with an SEM, is an analytical technique used for the elemental analysis of a sample. wikipedia.orgbruker.com When the electron beam of the SEM interacts with the sample, it can cause the emission of characteristic X-rays from the atoms within the specimen. csinordic.com The energy of these X-rays is unique to each element, allowing for the identification of the elements present in the sample. wikipedia.org
In the context of this compound, EDAX is used to confirm the presence and relative abundance of strontium, iodine, and oxygen. It can also detect any elemental impurities that may be present. nih.gov By scanning the electron beam across the sample, EDAX can generate elemental maps, showing the spatial distribution of each element. This is particularly useful for studying the homogeneity of the compound and for analyzing the composition of different phases or inclusions within the material. For example, in studies of strontium-containing materials, EDAX has been used to analyze the elemental composition of different layers and to detect the presence of specific elements in calciotraumatic lines in biological samples. nih.gov
| Parameter | SEM Observation | AFM Observation | EDAX Analysis |
| Primary Information | Surface topography and morphology | Nanoscale surface topography | Elemental composition |
| Resolution | Micrometer to nanometer psu.edu | Nanometer to sub-nanometer wikipedia.org | Micrometer |
| Application to Sr(IO₃)₂ | Visualization of crystal habits (whiskers, dendritic, cubical) jespublication.com | Examination of nanoscale surface defects and growth mechanisms | Confirmation of Sr, I, O presence and detection of impurities |
Characterization of Crystal Defects and Imperfections
The performance and properties of crystalline materials like this compound are significantly influenced by the presence of crystal defects and imperfections. These can include point defects, dislocations, grain boundaries, and cracks.
The growth of high-quality this compound crystals can be challenging, with issues such as spontaneous cracking sometimes occurring during the cooling process. vcu.edu The presence of defects can be inferred from various characterization techniques. For instance, thermodynamic considerations suggest that crystals grown at near-ambient temperatures, such as through the gel method, may have a lower concentration of defects. jespublication.com
Applications of Strontium Iodate in Specialized Scientific Domains
Strontium iodate (B108269), with the chemical formula Sr(IO3)2, is a compound that has garnered interest in various specialized fields of scientific research. Its specific structural and chemical characteristics make it a subject of study in materials science, fundamental chemistry, and analytical methods. The compound typically exists as a monohydrate or hexahydrate and can be synthesized through several methods, including precipitation reactions in aqueous solutions and controlled crystal growth in gels or via hydrothermal processes. ignited.inchemicalbook.comadamcap.comchemicalbook.com
Environmental Research Perspectives on Strontium Iodate
Geochemical Mobility and Environmental Fate of Iodate (B108269) Species
The environmental behavior of strontium is intrinsically linked to the geochemical mobility of the iodate anion (IO₃⁻), as strontium compounds, many of which are water-soluble, can travel through the environment with relative ease. ignited.in The speciation of iodine, which includes iodate, iodide (I⁻), and various organo-iodine compounds, is complex and dictates its fate and transport in both aquatic and terrestrial systems. osti.govzarmesh.com
Transport Mechanisms in Aquatic and Terrestrial Environments
The transport of iodate in the environment is governed by a combination of physical, chemical, and biological processes. In aquatic systems, the movement of iodate is influenced by water flow, mixing, and interactions with suspended particles and sediments. frontiersin.org The speciation of iodine in the water column is dynamic, with processes like the reduction of iodate to iodide being mediated by biological activity, including phytoplankton and bacteria. zarmesh.comfrontiersin.orgusgs.gov This transformation is significant as iodide and iodate exhibit different sorption behaviors, thereby affecting their mobility. usgs.gov
In terrestrial environments, the transport of iodate is primarily through water movement within the soil profile. However, its mobility is significantly retarded by sorption to mineral surfaces and binding to natural organic matter (NOM). osti.gov The extent of this retardation is dependent on various factors including soil type, pH, and the concentration of the iodate species. osti.gov For instance, in acidic soils, iodate can be reduced to elemental iodine or iodide, while in alkaline soils, it tends to be more stable. nerc.ac.uk The presence of iron and aluminum oxides in soils also plays a crucial role in binding iodate.
The volatilization of iodine from both marine and terrestrial environments is another critical transport mechanism, contributing to its global geochemical cycle. zarmesh.com This process, which involves the release of elemental iodine and organo-iodine compounds into the atmosphere, is a key factor in the distribution of iodine across different environmental compartments. zarmesh.com
Sorption and Desorption Behavior on Environmental Interfaces
The interaction of iodate with environmental interfaces, such as mineral surfaces and organic matter, is a key process controlling its mobility. Sorption, which includes both adsorption (surface binding) and absorption (penetration into the solid phase), can significantly reduce the concentration of iodate in the aqueous phase, thereby limiting its transport. mdpi.com
Sorption on Mineral Surfaces: Iodate can be adsorbed onto various minerals commonly found in soils and sediments, including iron and aluminum oxides and clays (B1170129). researchgate.net The strength of this sorption is influenced by the pH of the system. For example, iodate sorption on sesquioxides is more favorable at a pH below 6.0. In some cases, iodate can also be incorporated into the crystal lattice of minerals like calcite (CaCO₃), a process that can lead to its long-term sequestration. osti.gov
Desorption: Desorption is the process by which sorbed iodate is released back into the aqueous phase. This can be triggered by changes in environmental conditions, such as shifts in pH or the introduction of competing anions. mdpi.com The desorption process can be rate-limited, meaning that the release of iodate may occur slowly over time, leading to a prolonged period of potential mobility. mdpi.com
The following table summarizes the key factors influencing the sorption and desorption of iodate in the environment.
| Factor | Influence on Sorption/Desorption | References |
| pH | Affects the surface charge of minerals and the speciation of iodine. Lower pH can enhance sorption on some minerals. | osti.gov |
| Mineralogy | Iron and aluminum oxides, and clays are significant sorbents for iodate. | researchgate.net |
| Organic Matter | Natural organic matter can both bind iodate and facilitate its reduction to less mobile forms. | osti.govresearchgate.net |
| Concentration | At lower concentrations, iodate is more significantly retarded by sorption. | osti.gov |
| Redox Conditions | Reducing conditions can lead to the transformation of iodate to iodide, which has different sorption properties. | usgs.govcambridge.org |
Interaction with Natural Minerals and Organic Matter
The interaction of iodate with natural minerals and organic matter is a complex process that significantly influences its environmental fate. These interactions can lead to the retention of iodate in soils and sediments, thereby reducing its bioavailability and mobility.
Iodate can bind to a variety of minerals, with iron and aluminum oxides being particularly important. This binding is often stronger in acidic conditions. Furthermore, iodate can be incorporated into the structure of carbonate minerals, such as calcite, which can be a significant removal mechanism from groundwater. osti.gov
The table below details the interaction of iodate with various environmental components.
| Interacting Component | Interaction Mechanism | Environmental Significance | References |
| Iron and Aluminum Oxides | Adsorption | Major sink for iodate in many soil types, especially under acidic conditions. | |
| Clays | Adsorption | Contributes to the overall sorption capacity of soils for iodate. | researchgate.net |
| Calcite (CaCO₃) | Incorporation into crystal lattice | Potential for long-term sequestration of iodate in carbonate-rich environments. | osti.gov |
| Natural Organic Matter (NOM) | Covalent binding, Reduction | Can lead to both immobilization and the formation of mobile organo-iodine species. | osti.govresearchgate.netmdpi.com |
Considerations for Environmental Remediation and Sequestration Research
The mobility of strontium iodate in the environment necessitates research into effective remediation and sequestration strategies. Understanding the fundamental processes governing its behavior is crucial for developing technologies to mitigate its potential impact.
Investigation of Dissolution and Precipitation Dynamics in Environmental Systems
The dissolution and precipitation of this compound are key processes that control its concentration in aqueous solutions and its potential for transport. mdpi.comnih.gov this compound is a sparingly soluble salt, meaning that it has a limited ability to dissolve in water. ignited.in However, its solubility can be influenced by environmental factors such as temperature. ignited.in
In environmental systems, the dissolution of this compound can release both strontium and iodate ions into the surrounding water. mdpi.com Conversely, if the concentrations of these ions exceed the solubility limit, precipitation of this compound can occur, effectively removing it from the dissolved phase. nih.gov These dissolution-precipitation dynamics are critical in understanding the long-term fate of this compound contamination.
Research in this area often involves laboratory experiments to quantify the rates of dissolution and precipitation under various conditions, such as different pH levels and the presence of other ions. mdpi.comnih.gov Techniques like in-situ atomic force microscopy (AFM) allow for real-time visualization of these processes at the mineral-water interface, providing valuable insights into the underlying mechanisms. nih.govresearchgate.net
The following table presents a summary of research findings related to the dissolution and precipitation of strontium-containing phases.
| Research Focus | Key Findings | Implications for Remediation | References |
| Remobilization of Strontium after Evaporation | Evaporation can lead to the precipitation of strontium on solid surfaces. Subsequent rewetting can cause initial high effluent concentrations due to dissolution. | Remediation strategies must account for the potential for pulsed releases of strontium following changes in moisture conditions. | mdpi.com |
| In-situ Imaging of Mineral-Fluid Reactions | Dissolution of a parent mineral can be coupled with the precipitation of a new, more stable mineral phase at the interface. | This suggests the potential for in-situ remediation strategies that promote the transformation of mobile contaminants into less soluble forms. | nih.gov |
| Nonlinear Adsorption of Strontium | Strontium exhibits stronger adsorption at lower concentrations, indicating that sorption sites can become saturated. | Remediation models need to incorporate nonlinear sorption behavior to accurately predict contaminant transport. | mdpi.com |
Future Research Trajectories and Unexplored Frontiers in Strontium Iodate Chemistry
Integration of Multi-Modal Characterization Techniques
Future investigations into strontium iodate (B108269) will necessitate a move beyond single-technique characterization toward a more holistic, multi-modal approach. This involves combining several analytical methods to obtain a comprehensive understanding of the material's properties across different length and time scales. acs.orgnih.gov The characterization of complex materials often requires leveraging the strengths of various techniques to build a complete picture of structure-function relationships. acs.org
A powerful example of this approach is the combination of experimental and theoretical methods. For instance, a recent study on strontium di-iodate hydrogen-iodate (Sr(IO₃)₂·HIO₃) successfully integrated synchrotron powder X-ray diffraction (XRD), Raman spectroscopy, and optical-absorption experiments with density-functional theory (DFT) calculations. uv.es This synergistic approach allowed for a detailed analysis of pressure-induced changes in the crystal structure, vibrational modes, and electronic band gap. uv.es Future research could apply similar integrated strategies to strontium iodate itself. Combining high-resolution imaging techniques like transmission electron microscopy (TEM) with spectroscopic methods such as X-ray Absorption Spectroscopy (XAS) could provide unprecedented insight into local atomic environments and defect structures, which are critical for understanding and controlling material properties. acs.orgresearchgate.net Furthermore, the use of multimodal imaging, which combines technologies like CT and MRI in other fields, provides a paradigm for how combining different probes can yield more comprehensive diagnostic information, a principle applicable to materials characterization. nih.govdovepress.com
Exploration of Doping Effects on Structural and Electronic Properties
Doping, or the intentional introduction of impurities into a material, is a cornerstone of semiconductor technology and materials science, used to tune and enhance material properties. aip.orgcore.ac.ukresearchgate.net While much of the existing research has focused on europium-doped strontium iodide (SrI₂:Eu) for scintillation applications arxiv.orge-asct.orgosti.govwikipedia.org, these principles can be extended to this compound. The success of SrI₂:Eu, which exhibits extremely high light yield and excellent energy resolution for gamma-ray detection, serves as a powerful motivator for exploring dopants in the iodate system. arxiv.orgosti.govwikipedia.orgspiedigitallibrary.org
Future research will likely explore the effects of introducing various cationic and anionic dopants into the this compound lattice. Studies on other complex materials, such as formamidinium tin iodide (FASnI₃) perovskites, have shown that doping with strontium (Sr²⁺) can drastically alter the material's morphology, influence defect concentrations, and modify optoelectronic properties. aip.orgacs.orgaip.org For example, at low concentrations, strontium was found to reside predominantly at the surface of FASnI₃ thin films, but at higher concentrations, it significantly doped the bulk of the material. aip.orgresearchgate.netaip.org
Investigating the impact of doping this compound with different elements could lead to new functionalities. For example, doping with rare-earth elements could induce or enhance photoluminescent properties, while doping with transition metals might introduce interesting magnetic or catalytic behaviors. The key will be to systematically study how different dopants and their concentrations affect the crystal structure, electronic band structure, and ultimately, the physical properties of this compound.
Synthesis of Novel this compound Derivatives and Mixed-Metal Systems
A significant frontier in this compound chemistry lies in the rational design and synthesis of novel derivatives and complex mixed-metal systems. This involves moving beyond the simple binary compound to create more elaborate structures with tailored properties. Research has already demonstrated the feasibility of creating more complex iodate-containing materials.
One avenue of exploration is the synthesis of compounds that incorporate additional anionic groups. For example, researchers have successfully synthesized mixed-anion materials like the mixed-metal gallium iodate-fluoride LiGaF₂(IO₃)₂ and the lead iodate-phosphate Pb₂(IO₃)(PO₄). fjirsm.ac.cn Another example is the strontium vanadate (B1173111) fluoride, Sr₅(VO₄)₃F. researchgate.net The synthesis of strontium di-iodate hydrogen-iodate, Sr(IO₃)₂·HIO₃, which contains both iodate (IO₃⁻) and hydrogen-iodate (HIO₃) units, highlights the potential for creating derivatives with complex hydrogen-bonding networks and unique structural features. uv.es
Another promising direction is the creation of mixed-metal systems. Hydrothermal synthesis has yielded quinary mixed-metal iodates such as K₄TM₄(V₂O₇)₂(IO₃)₄(H₂O), where TM can be zinc, nickel, or cobalt. researchgate.net Recently, a novel strontium-based metal-organic framework (MOF) was prepared using a hydrothermal method, demonstrating the versatility of strontium in forming complex, functional architectures. researchgate.net Future work could focus on systematically exploring combinations of strontium with other metals in an iodate matrix to create materials with enhanced nonlinear optical (NLO) responses, unique magnetic ordering, or improved catalytic activity.
Advanced Theoretical Modeling for Predictive Material Design
Advanced theoretical and computational modeling is becoming an indispensable tool for accelerating materials discovery. european-mrs.com By simulating materials at the atomic level, researchers can predict structures, properties, and behaviors before undertaking costly and time-consuming experimental synthesis. For this compound chemistry, techniques like Density Functional Theory (DFT) are pivotal.
DFT has already been used effectively to complement experimental studies of iodate-containing compounds. In the high-pressure study of Sr(IO₃)₂·HIO₃, DFT calculations were crucial for interpreting experimental data, identifying phase transitions, and understanding the evolution of the electronic band structure from a direct to an indirect gap semiconductor under pressure. uv.es Similarly, DFT modeling has been used to gain insight into the local environment of iodates when substituted into hydroxyapatite (B223615) lattices. researchgate.net
Future research will leverage predictive modeling more extensively. Theoretical calculations can be used to:
Screen potential dopants: By calculating the formation energies and electronic structures of doped this compound, researchers can identify promising candidates for experimental investigation. acs.org
Predict novel stable structures: Computational methods can explore the potential energy landscape to predict new, stable crystal structures for this compound derivatives and mixed-metal systems.
Elucidate reaction mechanisms: Modeling can provide insights into the pathways of solid-state reactions and crystal growth, aiding in the optimization of synthesis conditions. european-mrs.com
Understand fundamental properties: Theoretical studies can unravel the origins of observed properties, such as the nonlinear optical response, by analyzing the electronic structure and bonding characteristics. e-asct.org
This synergy between theory and experiment allows for a more targeted and efficient approach to materials design, guiding experimentalists toward the most promising systems.
Expanding Applications in Emerging Materials Science Fields
While this compound has been explored for its nonlinear optical properties ignited.in, a significant area for future research is to expand its applicability into other domains of materials science. This can be achieved by leveraging the knowledge gained from studying related compounds and by modifying the material through the strategies outlined above.
A key area of inspiration is the remarkable success of europium-doped strontium iodide (SrI₂) as a high-performance scintillator for gamma-ray detection. wikipedia.org Its high light yield, excellent energy resolution, and proportional response have made it a leading material in this field. arxiv.orgosti.govspiedigitallibrary.org Future research could investigate whether doped or modified this compound could be engineered for similar applications in radiation detection or as a phosphor in solid-state lighting.
Furthermore, the exploration of doping and derivative synthesis opens pathways into optoelectronics. Research on strontium-doped perovskites has demonstrated their potential in optoelectronic devices. aip.orgcore.ac.uk By tuning the band gap and electronic properties of this compound through doping or by creating novel mixed-metal iodate systems, it may be possible to develop new materials for applications such as photodetectors or components in advanced optical systems. The discovery that pressure can transform a related compound from a direct to an indirect bandgap semiconductor also suggests that its electronic properties are tunable, a desirable trait for electronic and optoelectronic applications. uv.es
Research Findings Summary
| Material System | Research Focus | Key Findings | Techniques Used | Reference(s) |
| Sr(IO₃)₂·HIO₃ | High-Pressure Behavior | Pressure induces changes in iodine coordination and transforms the material from a direct to an indirect bandgap semiconductor. | Synchrotron XRD, Raman Spectroscopy, Optical Absorption, DFT Calculations | uv.es |
| SrI₂:Eu²⁺ | Scintillation Properties | Exhibits very high light yield (up to 120,000 photons/MeV) and excellent energy resolution (~3% at 662 keV). | Gamma-ray Spectroscopy, Scintillation Measurement | arxiv.orgosti.govwikipedia.orgspiedigitallibrary.org |
| FASnI₃ (Sr-doped) | Doping Effects | Strontium doping alters film morphology, reduces defects, and modifies photophysical properties. | XRD, Photoluminescence Spectroscopy, SEM | aip.orgcore.ac.ukresearchgate.netacs.orgaip.org |
| Iodate-substituted Hydroxyapatite | Structural Characterization | Combined experimental-computational approach used to determine the local environment of iodate ions within the apatite lattice. | XAS (XANES, EXAFS), DFT Modeling | researchgate.net |
| K₄TM₄(V₂O₇)₂(IO₃)₄(H₂O) | Novel Synthesis | First examples of quinary mixed-metal vanadium iodates synthesized via hydrothermal reactions. | Single Crystal X-ray Diffraction | researchgate.net |
Q & A
Q. How is strontium iodate monohydrate synthesized in a laboratory setting?
this compound monohydrate (Sr(IO₃)₂·H₂O) is synthesized via precipitation by mixing stoichiometric amounts of Sr(NO₃)₂ (5.00 × 10⁻² M) and KIO₃ (1.00 × 10⁻¹ M) under controlled conditions. Key steps include:
- Maintaining low temperatures to prevent Sr(NO₃)₂ dissolution.
- Vigorous stirring to ensure complete reaction and precipitate formation.
- Filtering, washing, and drying the precipitate to obtain the monohydrate. Theoretical yields are calculated using molar ratios, with Sr(NO₃)₂ typically acting as the limiting reagent. Percent yields (~78–86%) are influenced by incomplete mixing or loss during washing .
Q. How do solubility properties of Sr(IO₃)₂ vary with temperature?
Sr(IO₃)₂ exhibits low aqueous solubility, increasing with temperature:
Q. What is the stoichiometric approach to determining the limiting reagent in Sr(IO₃)₂ synthesis?
- Calculate moles of Sr²⁺ (from Sr(NO₃)₂) and IO₃⁻ (from KIO₃).
- Use the molar ratio (1:2 for Sr²⁺:IO₃⁻) to identify the limiting reagent. Example: 39.99 mL of 0.05 M Sr(NO₃)₂ provides 1.9995 mmol Sr²⁺, while 49.98 mL of 0.1 M KIO₃ provides 4.998 mmol IO₃⁻. Since Sr²⁺ is limiting, theoretical yield = 0.875 g Sr(IO₃)₂ .
Q. How is the precipitation reaction between strontium nitrate and potassium iodate balanced?
The molecular equation is: Sr(NO₃)₂(aq) + 2 KIO₃(aq) → Sr(IO₃)₂(s) + 2 KNO₃(aq). The net ionic equation highlights the insoluble Sr(IO₃)₂: Sr²⁺(aq) + 2 IO₃⁻(aq) → Sr(IO₃)₂(s) .
Advanced Research Questions
Q. How can crystal growth of Sr(IO₃)₂ be optimized using gel methods?
Single-diffusion silica gel techniques enable controlled crystal growth:
Q. What explains discrepancies between theoretical and experimental yields in Sr(IO₃)₂ synthesis?
Common factors include:
Q. How do solubility constants (Ksp) of Sr(IO₃)₂ compare with other alkaline earth iodates?
At 25°C:
Q. How can linear free energy relationships (LFER) model Sr(IO₃)₂ stability?
LFER correlates solubility constants (log Ksp) with thermodynamic stability. For Sr(IO₃)₂ (log Ksp = −6.48), deviations from LFER trends (e.g., compared to sulfates) suggest ligand-specific effects, such as iodate’s stronger complexation with Sr²⁺ vs. sulfate .
Q. What methods validate the purity and structure of synthesized Sr(IO₃)₂?
Q. How do thermodynamic parameters influence Sr(IO₃)₂ dissolution kinetics?
Activation energy (Ea) for dissolution is derived from Arrhenius plots of solubility vs. temperature. Higher Ea indicates stronger temperature dependence, as seen in Sr(IO₃)₂’s solubility increase from 0.098 to 0.350 g/100 g H₂O (0–100°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
